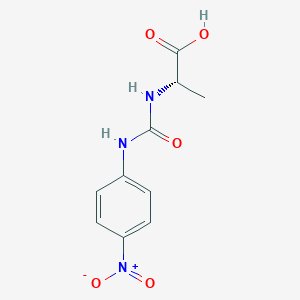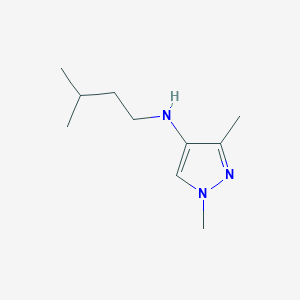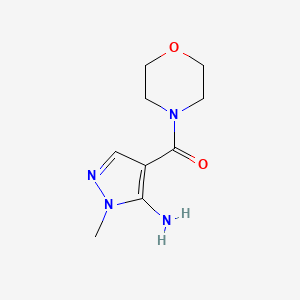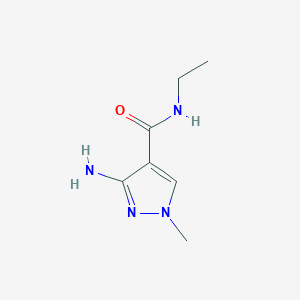![molecular formula C15H25N5 B11734440 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina es un compuesto orgánico complejo que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por la presencia de dos anillos de pirazol, cada uno sustituido con diferentes grupos alquilo. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios científicos, particularmente en los campos de la química y la farmacología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina generalmente involucra la reacción de 1-metil-3-(propan-2-il)-1H-pirazol-5-carbaldehído con 1-propil-1H-pirazol-4-carbaldehído en presencia de una amina adecuada. La reacción generalmente se lleva a cabo bajo condiciones de reflujo con un solvente como etanol o metanol. El producto resultante se purifica luego mediante recristalización o cromatografía en columna para obtener el compuesto deseado en alta pureza.
Métodos de producción industrial
A escala industrial, la producción de este compuesto puede involucrar técnicas de síntesis de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y métodos avanzados de purificación como la cromatografía líquida de alta resolución (HPLC) pueden optimizar aún más el proceso de producción, asegurando una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno. La oxidación de los anillos de pirazol puede conducir a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio. Estas reacciones pueden reducir los grupos carbonilo presentes en el compuesto a alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno de los grupos alquilo es reemplazado por otro grupo funcional. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; generalmente se realiza en condiciones anhidras para evitar reacciones secundarias.
Sustitución: Haluros de alquilo, nucleófilos; las reacciones a menudo se llevan a cabo en solventes apróticos polares como el dimetilsulfóxido (DMSO) o el acetonitrilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos del compuesto original. Estos derivados pueden exhibir diferentes propiedades químicas y físicas, lo que los hace útiles para diversas aplicaciones.
Aplicaciones Científicas De Investigación
Química
En química, {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Sus interacciones con diversos objetivos biológicos, como enzimas y receptores, son de particular interés. Los investigadores están explorando su potencial como compuesto principal para el desarrollo de nuevos fármacos.
Medicina
En medicina, el compuesto se está investigando por sus propiedades farmacológicas. Los estudios preliminares sugieren que puede tener potencial terapéutico en el tratamiento de ciertas enfermedades, como el cáncer y los trastornos neurológicos. Su capacidad para modular vías moleculares específicas lo convierte en un candidato prometedor para el desarrollo de fármacos.
Industria
En el sector industrial, {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina se utiliza como intermedio en la producción de diversos productos químicos. Su estabilidad y reactividad lo hacen adecuado para su uso en la síntesis de agroquímicos, tintes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías de la enfermedad, ejerciendo así sus efectos terapéuticos. Las vías moleculares y los objetivos exactos involucrados aún están bajo investigación, pero los estudios iniciales indican que el compuesto puede afectar las vías de señalización relacionadas con la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
N,N-Diisopropiletilamina: Una amina terciaria utilizada como base no nucleofílica en la síntesis orgánica.
2-Fluorodescloroquetamina: Un anestésico disociativo relacionado con la ketamina.
Singularidad
En comparación con compuestos similares, {[1-metil-3-(propan-2-il)-1H-pirazol-5-il]metil}[(1-propil-1H-pirazol-4-il)metil]amina destaca por su estructura de doble anillo de pirazol y sus sustituciones alquílicas específicas. Estas características confieren propiedades químicas únicas, como mayor estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C15H25N5 |
|---|---|
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-6-20-11-13(9-17-20)8-16-10-14-7-15(12(2)3)18-19(14)4/h7,9,11-12,16H,5-6,8,10H2,1-4H3 |
Clave InChI |
CMBWNZZBUCBVCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734377.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734387.png)
![3-methoxy-1-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734390.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11734401.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734404.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)

![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)


![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
